REACTION_CXSMILES
|
[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[S:7][C:6]=2[C:5]([OH:17])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:24][CH2:25][CH2:26]Br>CC(C)=O>[Cl:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[S:7][C:6]=2[C:5]([O:17][CH2:24][CH2:25][CH3:26])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
quenched on to water (250 ml)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water the resulting damp solid
|
Type
|
CUSTOM
|
Details
|
recrystallised from ethanol (50 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 75.5% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |